molecular formula C9H11ClFNO B12978968 (R)-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol

(R)-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol

Cat. No.: B12978968
M. Wt: 203.64 g/mol
InChI Key: SUXNVUIKGNXZNO-VIFPVBQESA-N
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Description

®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties that are crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 3-chloro-5-fluorobenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Chiral Resolution: The resulting alcohol is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the ®-enantiomer.

    Amination: The ®-alcohol is then reacted with methylamine under suitable conditions to form ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol.

Industrial Production Methods

In industrial settings, the production of ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol may involve:

    Large-Scale Reduction: Utilizing large-scale reduction methods with efficient catalysts to ensure high yield and purity.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol: The enantiomer of the compound with different stereochemical properties.

    2-(3-Chloro-5-fluorophenyl)-2-(methylamino)propanol: A structurally similar compound with an additional methyl group.

    2-(3-Chloro-5-fluorophenyl)-2-(ethylamino)ethanol: A compound with an ethyl group instead of a methyl group.

Uniqueness

®-2-(3-Chloro-5-fluorophenyl)-2-(methylamino)ethanol is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(2R)-2-(3-chloro-5-fluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11ClFNO/c1-12-9(5-13)6-2-7(10)4-8(11)3-6/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1

InChI Key

SUXNVUIKGNXZNO-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](CO)C1=CC(=CC(=C1)Cl)F

Canonical SMILES

CNC(CO)C1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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